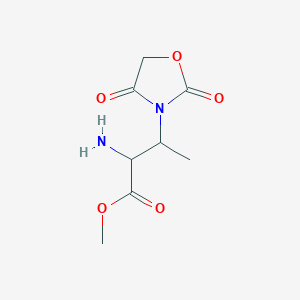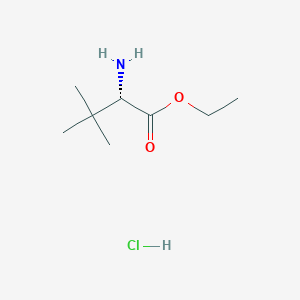![molecular formula C8H8N2O4S B1433155 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate CAS No. 1423024-87-6](/img/structure/B1433155.png)
2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate
Übersicht
Beschreibung
“2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate” is a chemical compound with the molecular formula C8H8N2O4S . It has an average mass of 228.225 Da and a monoisotopic mass of 228.020477 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6N2O3S/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13/h1-2H,3H2,(H,10,11)(H,12,13) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches to Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, such as thiazines and oxazines, often involves exploring polymer-supported syntheses. For instance, Králová et al. (2018) summarize synthetic approaches to preparing single or fused oxazine and thiazine derivatives using solid-phase synthesis (SPS). This review highlights the diverse compounds bearing variously functionalized oxazine and thiazine scaffolds accessible by SPS, indicating a growing field of stereoselective polymer-supported syntheses (Králová, Ručilová, & Soural, 2018).
Biologically Active Thiazine Derivatives
The thiazine scaffold is particularly noteworthy for its broad spectrum of pharmacological profiles. Choudhary, Silakari, and Singh (2018) focus on the chemistry of thiazine and its derivatives, reporting their potential pharmacological activities, including anti-proliferative, anti-bacterial, antipsychotic, analgesic, anti-inflammatory, antifungal, and antiviral activities. This comprehensive review underscores the multifaceted pharmacological profile of thiazine derivatives, providing new aspects for the design of superior medicinally active agents (Choudhary, Silakari, & Singh, 2018).
Optoelectronic Materials from Heterocyclic Compounds
The incorporation of heterocyclic fragments, such as quinazolines and pyrimidines, into π-extended conjugated systems has shown great value for the creation of novel optoelectronic materials. Lipunova et al. (2018) review luminescent small molecules and chelate compounds, including those with a quinazoline or pyrimidine ring, highlighting their applications related to photo- and electroluminescence. This research demonstrates the significant role of heterocyclic compounds in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit parp7, a protein involved in nucleic acid sensing and immune regulation .
Biochemical Pathways
If it indeed targets parp7 as suggested by structural similarities with known inhibitors, it may influence pathways related to dna repair and immune response .
Result of Action
If it acts as a PARP7 inhibitor, it could potentially disrupt DNA repair processes and modulate immune responses .
Biochemische Analyse
Biochemical Properties
2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and thereby affecting cellular redox states . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in antioxidant defenses, thereby impacting the cell’s ability to manage oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways . The compound’s interaction with DNA-binding proteins can lead to changes in gene expression, further influencing cellular functions. Additionally, its ability to modulate enzyme activity can result in alterations in metabolic flux and the levels of key metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses and improving cellular resilience to stress . At higher doses, it can have toxic or adverse effects, including oxidative damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and energy metabolism . By modulating these pathways, the compound can influence metabolic flux and the levels of various metabolites. For instance, it may enhance the activity of enzymes involved in the detoxification of reactive oxygen species, thereby reducing oxidative stress and promoting cellular health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cell, it may accumulate in certain compartments, such as the mitochondria or the nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its localization to the mitochondria could enhance its ability to modulate oxidative stress responses, while its presence in the nucleus could influence gene expression and DNA repair processes.
Eigenschaften
IUPAC Name |
2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S.H2O/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13;/h1-2H,3H2,(H,10,11)(H,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZWNJKDMZZCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CC(=C2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)






![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)
![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)

